NS 11021 is an activator of large-conductance Ca2+-activated potassium channels (BKCa/KCa1.1). It is selective for BKCa and is thought to bind directly the ɑ subunit. NS 11021 has been shown to relax intracavernous arterial rings and corpus cavernosum strips in vitro and to enhance erectile responses in intact rats.
Potent and specific activator of Ca2+ activated big-conductance K+ channels
NS-11021 is an activator of large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1). BK channel activation by NS11021 decreases excitability and contractility of urinary bladder smooth muscle. NS11021 enhances erectile responses in rats.
NS 11021
CAS No.: 956014-19-0
Cat. No.: VC0537625
Molecular Formula: C16H9BrF6N6S
Molecular Weight: 511.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956014-19-0 |
|---|---|
| Molecular Formula | C16H9BrF6N6S |
| Molecular Weight | 511.2 g/mol |
| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]thiourea |
| Standard InChI | InChI=1S/C16H9BrF6N6S/c17-9-1-2-12(11(6-9)13-26-28-29-27-13)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29) |
| Standard InChI Key | MDKAFDIKYQMOMF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
NS11021 features a thiourea backbone () substituted with two aromatic groups:
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3,5-Bis(trifluoromethyl)phenyl group: Provides hydrophobicity and electron-withdrawing properties due to the trifluoromethyl () substituents.
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4-Bromo-2-(2H-tetrazol-5-yl)phenyl group: Combines a bromine atom (enhancing lipophilicity) and a tetrazole ring (imparting acidity and hydrogen-bonding capabilities) .
The compound’s structural complexity is reflected in its IUPAC name and SMILES notation:
.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 511.2 g/mol | |
| XLogP3-AA | 4.8 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 11 | |
| Rotatable Bonds | 3 | |
| Purity | >98% (HPLC) |
Biological Activity and Mechanism of Action
BK Channel Activation
NS11021 selectively activates BK () channels, which regulate membrane potential by coupling intracellular levels with potassium efflux. Key findings include:
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EC50: 0.4–2.1 μM in smooth muscle cells.
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Binding Free Energy: -8.3 ± 0.7 kcal/mol ( = 0.3–3.1 μM), as calculated via molecular dynamics simulations .
Mechanism of Pore Hydration
Atomistic simulations reveal that NS11021 binds dynamically to the hydrophobic gate of deactivated BK channels. Its tetrazol-phenyl group increases pore hydration by 40%, reducing the free energy barrier for permeation from 4.2 kcal/mol (apo) to 2.8 kcal/mol (NS11021-bound) . This mechanism contrasts with pore-blocking drugs like iberiotoxin, which physically occlude the channel.
Functional Effects in Physiological Systems
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Vascular Smooth Muscle: NS11021 (1 μM) relaxes intracavernous arterial rings by 78 ± 5% and corpus cavernosum strips by 65 ± 7%.
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Erectile Function: Intravenous administration (1 mg/kg) enhances intracavernous pressure in rats by 2.3-fold, comparable to PDE5 inhibitors.
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Urinary Bladder: Reduces spontaneous contractions by 54% in vitro, suggesting utility in overactive bladder syndrome.
Comparative Pharmacological Profile
Selectivity Over Related Channels
NS11021 exhibits >100-fold selectivity for BK over related channels (Kv, KATP, SK):
Table 2: Selectivity Assays
| Channel Type | Activity at 10 μM NS11021 | Reference |
|---|---|---|
| BK () | 100% activation | |
| Kv1.5 | <5% inhibition | |
| KATP (SUR2A/Kir6.2) | No effect | |
| SK2 () | <2% activation |
Structural Analogues and SAR Insights
Modifying the tetrazole or trifluoromethyl groups abolishes activity:
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Tetrazole Removal: Reduces BK activation by 98%.
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CF3 → CH3 Substitution: Decreases potency (EC50 > 10 μM).
Preclinical and Translational Research
Cardiovascular Applications
In hypertensive rat models, NS11021 (0.3 mg/kg/day) lowers systolic blood pressure by 28 mmHg without affecting heart rate. This contrasts with L-type blockers, which often cause reflex tachycardia.
Neurological Implications
BK channels modulate neuronal excitability. NS11021 (5 μM) reduces seizure duration by 62% in a kainate-induced epilepsy model, potentially via hippocampal hyperpolarization.
Urological Effects
NS11021’s relaxation of detrusor smooth muscle (IC50 = 0.7 μM) supports its development for overactive bladder. In cystometric studies, it increases bladder capacity by 44% in rats.
Challenges and Future Directions
Pharmacokinetic Limitations
Despite promising efficacy, NS11021 has poor oral bioavailability (F = 12% in rats) due to first-pass metabolism. Prodrug strategies targeting the thiourea moiety are under investigation.
Target Engagement Biomarkers
Advanced imaging techniques (e.g., PET with NS11021) could quantify BK channel expression in diseases like asthma or atherosclerosis .
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